1-Heptan-2-yl-3-[3-(methylsulfanyl)phenyl]urea
Description
1-Heptan-2-yl-3-[3-(methylsulfanyl)phenyl]urea is an organic compound belonging to the class of ureas. This compound features a heptane chain substituted at the second position and a phenyl ring with a methylsulfanyl group at the third position. The urea functional group is central to its structure, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
1-heptan-2-yl-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-4-5-6-8-12(2)16-15(18)17-13-9-7-10-14(11-13)19-3/h7,9-12H,4-6,8H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZLBNQUDRIQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)NC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptan-2-yl-3-[3-(methylsulfanyl)phenyl]urea typically involves the reaction of heptan-2-amine with 3-(methylsulfanyl)phenyl isocyanate. This reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Heptan-2-yl-3-[3-(methylsulfanyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-Heptan-2-yl-3-[3-(methylsulfanyl)phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-Heptan-2-yl-3-[3-(methylsulfanyl)phenyl]urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The methylsulfanyl group may also interact with biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Heptan-2-yl-3-phenylurea: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
1-Heptan-2-yl-3-[3-(methylsulfamoyl)phenyl]urea: Contains a sulfonamide group instead of a methylsulfanyl group, which can alter its reactivity and biological activity
Uniqueness: 1-Heptan-2-yl-3-[3-(methylsulfanyl)phenyl]urea is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity in oxidation and substitution reactions and may contribute to its potential therapeutic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
